REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:20][CH3:21])=[CH:4][C:5]([CH:17]([CH3:19])[CH3:18])=[C:6]([CH:16]=1)[O:7][C:8]1[C:9]([NH2:15])=[N:10][C:11]([NH2:14])=[N:12][CH:13]=1.N1[CH:27]=[CH:26]C=CC=1.C[Si](Cl)(C)C.[C:33](Cl)(=[O:35])[CH3:34].C[OH:38]>C(Cl)Cl>[NH2:15][C:9]1[C:8]([O:7][C:6]2[CH:16]=[C:2]([I:1])[C:3]([O:20][CH3:21])=[CH:4][C:5]=2[CH:17]([CH3:19])[CH3:18])=[CH:13][N:12]=[C:11]([NH:14][C:33](=[O:35])[CH3:34])[N:10]=1.[C:33]([NH:14][C:11]1[N:10]=[C:9]([NH:15][C:26](=[O:38])[CH3:27])[C:8]([O:7][C:6]2[CH:16]=[C:2]([I:1])[C:3]([O:20][CH3:21])=[CH:4][C:5]=2[CH:17]([CH3:19])[CH3:18])=[CH:13][N:12]=1)(=[O:35])[CH3:34]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
IC=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
2.7 g
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for two hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
recooled to 0° C.
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Type
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STIRRING
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Details
|
After stirring at 0° C. for 90 minutes
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Duration
|
90 min
|
Type
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STIRRING
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Details
|
stirring
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Type
|
WAIT
|
Details
|
was continued for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (400 ml)
|
Type
|
FILTRATION
|
Details
|
The white insoluble material was collected by filtration
|
Type
|
WASH
|
Details
|
eluting with 2% CH3OH, 0.1% NH4OH in CH2Cl2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1OC1=C(C=C(C(=C1)I)OC)C(C)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.094 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=C(C(=N1)NC(C)=O)OC1=C(C=C(C(=C1)I)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.187 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |